

# Spectroscopic Profile of 4-Amino-3-iodobenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-iodobenzoic acid

Cat. No.: B1265520

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-iodobenzoic acid** (CAS No: 2122-63-6). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research, development, and quality control activities involving this compound.

## Core Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **4-Amino-3-iodobenzoic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The data provides insights into the chemical environment of individual protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR).

#### $^1\text{H}$ NMR Spectral Data (Predicted)

While a publicly available experimental spectrum for **4-Amino-3-iodobenzoic acid** is not readily available, the following table outlines the predicted  $^1\text{H}$  NMR spectral data based on the analysis of structurally similar compounds. The spectrum is predicted in a common NMR solvent, DMSO- $d_6$ .

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~8.1	d	1H	H-2
~7.6	dd	1H	H-6
~6.8	d	1H	H-5
~5.5 (broad)	s	2H	-NH <sub>2</sub>
>12 (very broad)	s	1H	-COOH

Note: Predicted values are based on established substituent effects on the benzene ring. Actual experimental values may vary.

#### <sup>13</sup>C NMR Spectral Data

PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for **4-Amino-3-iodobenzoic acid**. [1][2] The expected chemical shifts are presented below, based on the known effects of the substituents on the aromatic ring.

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O (Carboxylic Acid)
~152	C-4 (C-NH <sub>2</sub> )
~140	C-2
~125	C-6
~118	C-1
~115	C-5
~90	C-3 (C-I)

Note: These are estimated values. The carbon atom attached to the iodine (C-3) is expected to be significantly shielded.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the expected IR absorption bands for **4-Amino-3-iodobenzoic acid**.

Wavenumber Range (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
3400 - 3300	N-H (Amine)	Asymmetric & Symmetric Stretching
3300 - 2500	O-H (Carboxylic Acid)	Stretching (broad)
1700 - 1680	C=O (Carboxylic Acid)	Stretching
1620 - 1580	N-H (Amine)	Bending
1600 - 1450	C=C (Aromatic Ring)	Stretching
1320 - 1210	C-O (Carboxylic Acid)	Stretching
1330 - 1250	C-N (Aromatic Amine)	Stretching
Below 850	C-H (Aromatic Ring)	Out-of-plane Bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **4-Amino-3-iodobenzoic acid** (C<sub>7</sub>H<sub>6</sub>INO<sub>2</sub>), the expected molecular ion peak and other significant fragments are detailed below.

m/z	Ion
263.03	[M] <sup>+</sup> (Molecular Ion)
246	[M-OH] <sup>+</sup>
218	[M-COOH] <sup>+</sup>
127	[I] <sup>+</sup>

## Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

### NMR Spectroscopy Protocol

A general protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a solid sample like **4-Amino-3-iodobenzoic acid** is as follows:

- **Sample Preparation:** Accurately weigh 5-10 mg of the solid sample.
- **Dissolution:** Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
- **Transfer:** Transfer the clear solution to a 5 mm NMR tube.
- **Acquisition:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer, typically operating at a field strength of 400 MHz or higher for better resolution.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

### FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.

- **Grinding:** Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
- **Pellet Formation:** Place the fine powder into a pellet press and apply pressure to form a thin, transparent disc.
- **Analysis:** Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .

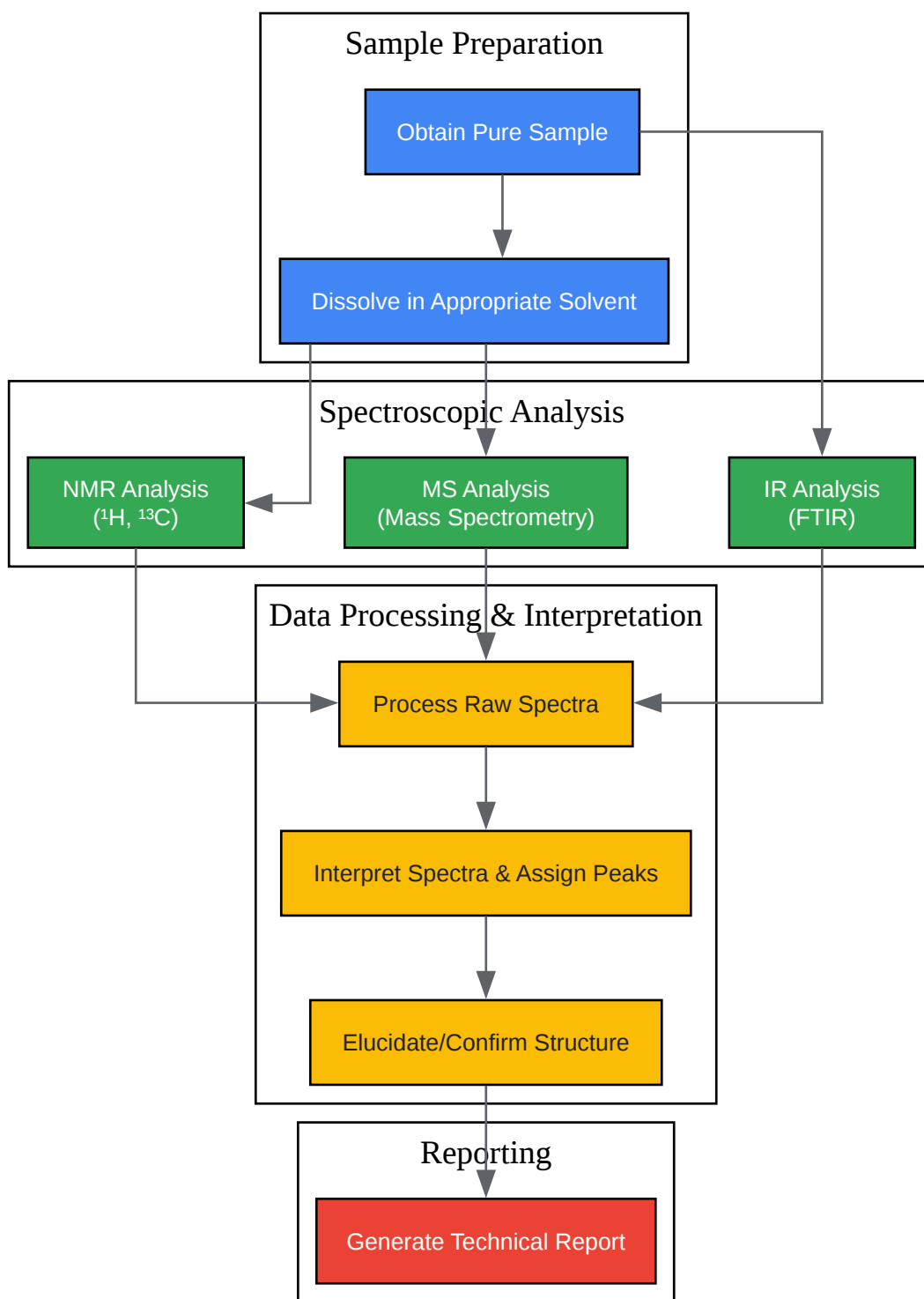
### Mass Spectrometry Protocol (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like **4-Amino-3-iodobenzoic acid**.

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
- **Ionization:** Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
- **Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio of the molecular ion and any fragment ions.

## Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.



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Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.

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## References

- 1. 4-Amino-3-iodobenzoic Acid | C<sub>7</sub>H<sub>6</sub>INO<sub>2</sub> | CID 16461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
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